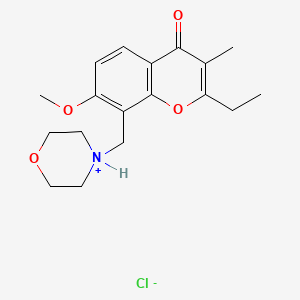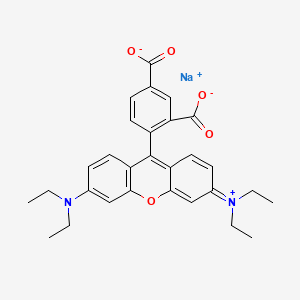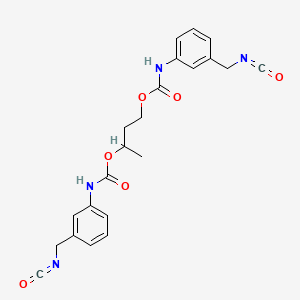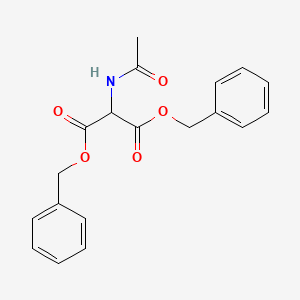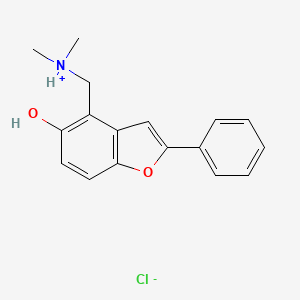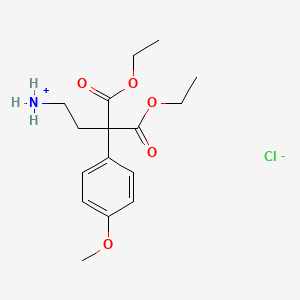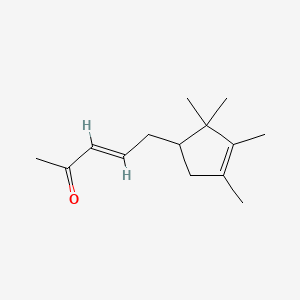
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is a chemical compound with the molecular formula C14H22O. It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a pentenone chain. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative typically involves the reaction of cyclopentadiene with isoprene in the presence of a catalyst to form the cyclopentene ring. This is followed by the addition of a pentenone chain through a series of reactions involving aldehydes and ketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under high pressure and temperature. Catalysts such as palladium or platinum are used to facilitate the reactions, and the product is purified through distillation and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is utilized in several scientific research fields:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Penten-2-one, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)
- 3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
Uniqueness
3-Penten-2-one, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, monomethyl derivative is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
68039-03-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-5-(2,2,3,4-tetramethylcyclopent-3-en-1-yl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-9-13(8-6-7-11(2)15)14(4,5)12(10)3/h6-7,13H,8-9H2,1-5H3/b7-6+ |
InChI Key |
FKDQKLCOBQJMHY-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(C(C1)C/C=C/C(=O)C)(C)C)C |
Canonical SMILES |
CC1=C(C(C(C1)CC=CC(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)
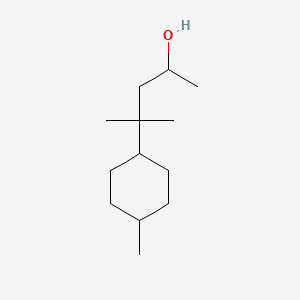


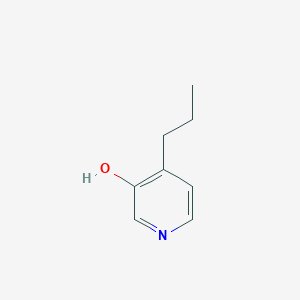
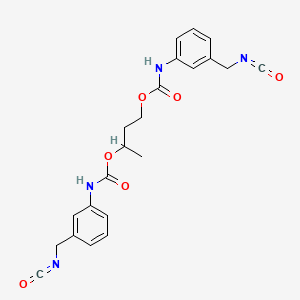
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
